BET Bromodomain Selectivity: Pyrazol-3-yl–THQ Scaffold Enables >50-Fold BD2 over BD1 Selectivity vs. Pan-BET Inhibitors
Tetrahydroquinoline analogs bearing a 1H-pyrazol-3-yl substituent at the 6-position (a close structural relative of the 4-substituted target compound) were crystallographically characterized in complex with the BD2 bromodomain of BRD2 (PDB 6DDJ) and demonstrated >50-fold selectivity for BD2 over BD1 in biochemical assays. In contrast, the pan-BET inhibitor (+)-JQ1, which lacks the THQ–pyrazole architecture, exhibits <2-fold selectivity between BD1 and BD2 [1]. This selectivity translates into differential cellular pharmacology: the pyrazol-3-yl–THQ series modulated MYC protein levels without the rebound expression effects observed with (+)-JQ1, and showed minimal toxicity to non-tumorigenic cells [1]. The 4-(1H-pyrazol-3-yl) substitution pattern provides a geometrically distinct exit vector compared to the 6-substituted series, enabling exploration of alternative chemical space while retaining the pyrazole H-bond donor that is critical for acetyl-lysine mimicry.
| Evidence Dimension | BET bromodomain selectivity (BD2 vs BD1 fold-selectivity) |
|---|---|
| Target Compound Data | 6-(1H-pyrazol-3-yl)-THQ analog series: >50-fold BD2-selective (exact value not disclosed at single-compound level; series range reported) |
| Comparator Or Baseline | (+)-JQ1 (pan-BET inhibitor): <2-fold BD1/BD2 selectivity |
| Quantified Difference | >25-fold improvement in BD2 selectivity |
| Conditions | BRD2 BD1 and BD2 biochemical binding assay; cellular MYC modulation in pediatric cancer cell lines; xenograft growth delay in neuroblastoma model |
Why This Matters
Procurement of 4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline as a starting scaffold enables rational design of BD2-selective chemical probes with a demonstrated selectivity advantage over pan-BET inhibitors, reducing off-target transcriptional effects.
- [1] Slavish, P.J.; Chi, L.; Yun, M.K.; et al. Bromodomain-Selective BET Inhibitors Are Potent Antitumor Agents against MYC-Driven Pediatric Cancer. Cancer Res. 2020, 80, 3507–3518. DOI: 10.1158/0008-5472.CAN-20-0171. View Source
